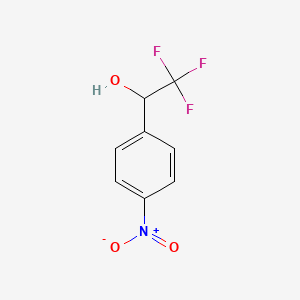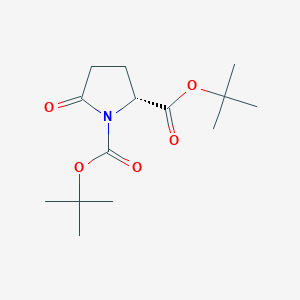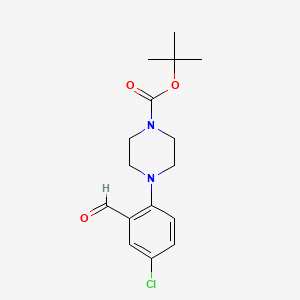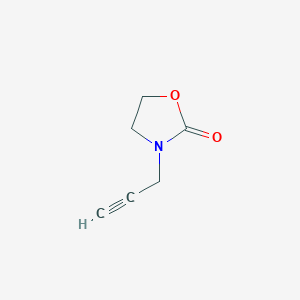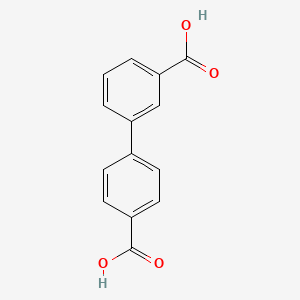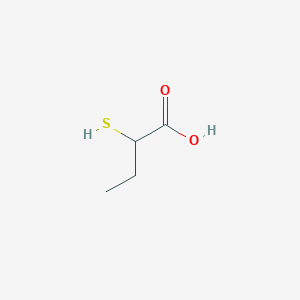
Stigmasteryl ferulate
Overview
Description
Stigmasteryl ferulate is a type of steryl ferulate, which is a class of bioactive lipids. These compounds are esters formed from the combination of phytosterols and ferulic acid. This compound is found in various plant sources, particularly in the bran of cereals such as rice, wheat, and corn. It is known for its antioxidant properties and potential health benefits, including anti-inflammatory and cholesterol-lowering effects .
Mechanism of Action
Target of Action
Stigmasteryl ferulate, also known as Stigmasterol ferulate, is a phytosterol derived from various herbaceous plants . It has been found to have significant anti-tumor bioactivity . The compound’s primary targets are tumor cells, specifically in malignancies such as breast, lung, liver, and ovarian cancers . It has been reported to directly target the expression of RORC in lung cancer .
Mode of Action
This compound interacts with its targets by promoting apoptosis, inhibiting proliferation, metastasis, and invasion, and inducing autophagy in tumor cells . It triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is crucial in cell cycle progression, apoptosis, and cell growth . It also influences the generation of mitochondrial reactive oxygen species, which play a role in cell signaling and homeostasis . The modulation of cyclin proteins and CDKs affects the cell cycle, thereby influencing cell proliferation .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the individual’s metabolic rate .
Result of Action
The result of this compound’s action is the inhibition of tumor cell proliferation and the promotion of apoptosis . This leads to a decrease in the size and number of tumor cells, thereby exerting an anti-tumor effect . It also induces autophagy in tumor cells, which can lead to cell death and further contribute to its anti-tumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other compounds or substances in the environment . For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stigmasteryl ferulate typically involves the esterification of stigmasterol with ferulic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts. The reaction conditions often require elevated temperatures and anhydrous environments to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of phytosterols from plant sources followed by chemical or enzymatic esterification with ferulic acid. The extraction process usually involves solvent extraction techniques, while the esterification can be performed in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Stigmasteryl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the double bonds in the sterol moiety.
Substitution: Substitution reactions can occur at the hydroxyl group of the ferulic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction can yield saturated steryl ferulates .
Scientific Research Applications
Stigmasteryl ferulate has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in developing new antioxidant compounds.
Biology: Research focuses on its role in cellular processes and its potential to modulate oxidative stress.
Medicine: It is investigated for its anti-inflammatory, cholesterol-lowering, and anti-cancer properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Comparison with Similar Compounds
Stigmasteryl ferulate is compared with other similar compounds such as:
- Cycloartenyl ferulate
- Campesteryl ferulate
- Sitosteryl ferulate
These compounds share similar structures and biological activities but differ in their specific sterol moieties. This compound is unique due to its specific sterol component, stigmasterol, which may confer distinct biological effects .
Conclusion
This compound is a bioactive compound with significant potential in various fields of research and industry. Its antioxidant, anti-inflammatory, and cholesterol-lowering properties make it a valuable compound for further study and application.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWHNQAIHFWROQ-ZJNYQSGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-08-1 | |
| Record name | Stigmasteryl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIGMASTERYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of mass spectrometry in identifying stigmasteryl ferulate and its derivatives?
A1: Mass spectrometry plays a crucial role in identifying this compound and its derivatives due to the absence of easily detectable molecular ion peaks in standard mass spectra. Researchers have found that this compound, along with other steryl ferulates, tends to fragment in a predictable manner under mass spectrometry conditions. For instance, this compound shows a characteristic base peak at m/e 394, corresponding to the loss of the ferulic acid moiety (M-194). [] This fragmentation pattern, along with other characteristic ions like the ferulic acid ion at m/e 194, helps distinguish this compound from other similar compounds. Utilizing derivatization techniques, such as acetylation or trimethylsilylation, prior to mass spectrometry analysis can further aid in identification and structural confirmation. []
Q2: How can I effectively separate this compound from other ferulates present in natural sources like rice bran oil?
A2: While standard thin-layer chromatography (TLC) methods might not effectively separate this compound from other closely related ferulates, researchers have successfully employed reversed-phase TLC for this purpose. [] Using a liquid paraffin/methanol-acetonitrile (2:1) system, reversed-phase TLC enables the separation of β-sitosteryl ferulate, this compound, and 24-methylenecycloartanyl ferulate. [] This method proves particularly useful when analyzing complex mixtures of ferulates found in natural sources like rice bran oil.
Q3: What are the thermal properties of this compound compared to other similar ferulates?
A3: Research indicates that this compound exhibits moderate thermal stability compared to other steryl ferulates. Thermogravimetric analysis suggests its stability falls between that of cholesteryl ferulate (most stable) and sitosteryl ferulate (least stable). [] When heated at 200°C for 4 hours in an air atmosphere, this compound shows a 50% decrease in its characteristic absorption at 315 nm, indicating partial degradation. [] This information proves vital when developing processing or storage methods for materials containing this compound.
Q4: What is the composition of gamma-oryzanol, and what is the significance of this compound in this mixture?
A4: Gamma-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols, is primarily found in rice bran oil. Using high-performance liquid chromatography (HPLC), researchers have identified ten distinct components within gamma-oryzanol. [] this compound, along with other ferulates like cycloartenyl ferulate, campesteryl ferulate, β-sitosteryl ferulate, and 24-methylenecycloartanyl ferulate, constitutes this mixture. [] While not a major component, understanding the individual contributions of each ferulate, including this compound, is crucial when investigating the biological activities and potential health benefits associated with gamma-oryzanol.
Q5: Can you elaborate on the analytical techniques used to quantify this compound in a complex mixture?
A5: Accurately quantifying this compound within a complex mixture like rice bran oil often necessitates a combined approach using separation and detection techniques. Researchers utilize thin-layer chromatography (TLC) to separate this compound from other interfering components in the sample. [] Following separation, the isolated this compound can be quantified using ultraviolet (UV) spectroscopy. The ethanol extract of the separated ferulate band from the TLC plate exhibits maximum absorbance at 327 nm, allowing for quantitative analysis based on Beer-Lambert's law. [] This combined TLC-UV spectroscopic method provides a more accurate estimation of this compound content compared to direct UV spectroscopic analysis of the crude mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



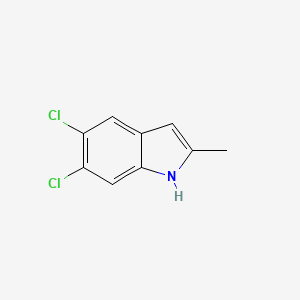
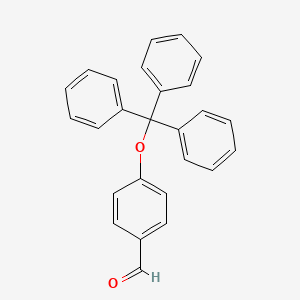

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)
